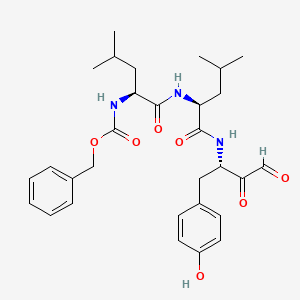

Z-Leu-Leu-Tyr-a-keto aldehyde

描述

Z-Leu-Leu-Tyr-alpha-keto aldehyde: is a synthetic peptide derivative known for its potent inhibitory effects on proteasomes, particularly the chymotryptic-like activity of proteasomes. This compound has garnered significant interest in the fields of biochemistry and molecular biology due to its ability to modulate proteasome activity, which is crucial for protein degradation and regulation within cells .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Z-Leu-Leu-Tyr-alpha-keto aldehyde typically involves the stepwise assembly of the peptide chain followed by the introduction of the alpha-keto aldehyde group. The process begins with the protection of amino acid side chains, followed by coupling reactions to form peptide bonds. The final step involves the oxidation of the terminal amino acid to introduce the alpha-keto aldehyde functionality .

Industrial Production Methods: Industrial production of Z-Leu-Leu-Tyr-alpha-keto aldehyde follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification .

化学反应分析

Reactivity of the α-Keto Aldehyde Group

The compound’s α-keto aldehyde moiety drives its primary chemical reactions:

-

Nucleophilic Additions : The aldehyde group reacts with nucleophiles (e.g., amines, thiols) to form Schiff bases or thioacetals, while the keto group participates in reversible covalent adduct formation with catalytic residues in enzymes .

-

Proteasome Inhibition : The aldehyde forms a covalent hemiacetal intermediate with the hydroxyl group of the proteasome’s N-terminal threonine, blocking its chymotrypsin-like activity () .

Enzyme Interaction Mechanisms

Z-Leu-Leu-Tyr-α-keto aldehyde targets proteasomes and serine/cysteine proteases through distinct mechanisms:

Proteasome Inhibition

| Parameter | Value (Proteasome) |

|---|---|

| Inhibition Constant () | |

| Target Activity | Chymotrypsin-like |

The α-keto aldehyde binds irreversibly to the proteasome’s catalytic β5 subunit, forming a tetrahedral intermediate that stabilizes the enzyme-inhibitor complex .

Serine/Cysteine Protease Inhibition

| Protease Type | Mechanism | Example Enzymes |

|---|---|---|

| Serine | Forms oxyanion with catalytic serine | Trypsin, Chymotrypsin |

| Cysteine | Thiohemiacetal with active-site cysteine | Caspases, Cathepsins |

This dual reactivity underpins its broad-spectrum protease inhibition .

Reactivity in Biochemical Pathways

The compound exhibits selective cytotoxicity, as shown in studies against Trypanosoma brucei and HL-60 cells:

| Compound | ED (T. brucei) | ED (HL-60) | MIC (T. brucei) | MIC (HL-60) |

|---|---|---|---|---|

| Z-Leu-Leu-Tyr-α-keto aldehyde |

Data source: Antitrypanosomal Activities of Proteasome Inhibitors

The higher ED in T. brucei compared to Z-Leu-Leu-Leu-CHO () suggests steric hindrance from the tyrosine residue limits parasitic proteasome binding .

Stability and Reactivity Modulation

科学研究应用

Peptide Synthesis

Role as an Intermediate

Z-Leu-Leu-Tyr-α-keto aldehyde serves as a valuable intermediate in the synthesis of peptides. It is particularly important for developing therapeutic agents targeting various diseases. The compound's structure allows for modifications that enhance the efficacy and specificity of synthesized peptides, which are crucial in pharmaceutical applications .

Drug Discovery

Pharmaceutical Applications

In drug discovery, Z-Leu-Leu-Tyr-α-keto aldehyde is utilized to design novel drugs that can modulate biological pathways effectively. Its ability to inhibit proteasome activity makes it a candidate for developing treatments for diseases such as cancer and parasitic infections like trypanosomiasis .

Case Study: Antitrypanosomal Activity

A study demonstrated that Z-Leu-Leu-Tyr-α-keto aldehyde exhibits antitrypanosomal activity against Trypanosoma brucei, with effective doses comparable to existing treatments . The compound's mechanism involves inhibiting the chymotrypsin-like activity of the proteasome, making it a promising lead for new therapeutic strategies against sleeping sickness.

Biochemical Research

Enzyme Interaction Studies

Researchers use Z-Leu-Leu-Tyr-α-keto aldehyde to investigate enzyme interactions and protein folding processes. Its role as a proteasome inhibitor allows scientists to explore cellular mechanisms and potential disease pathways, contributing valuable insights into cellular biology .

Cosmetic Formulations

Potential Anti-Aging Properties

In cosmetic chemistry, Z-Leu-Leu-Tyr-α-keto aldehyde is being explored for its potential anti-aging properties. Its ability to modulate biological pathways could lead to formulations aimed at improving skin health and appearance .

Analytical Chemistry

Detection and Quantification of Biomolecules

The compound is also employed in analytical chemistry for detecting and quantifying specific biomolecules, aiding in quality control and research applications. Its specificity makes it useful in various analytical methods that require precise measurements of biomolecular interactions .

Table 1: Antitrypanosomal Activity of Z-Leu-Leu-Tyr-α-keto Aldehyde

| Compound | ED50 (nM) | MIC (nM) |

|---|---|---|

| Z-Leu-Leu-Tyr-α-keto aldehyde | 4 | >1 |

| Z-Ile-Glu(OtBu)-Ala-Leu-CHO | 0.086 | 40 |

| Z-Leu-Leu-Leu-B(OH)2 | 3 | 100 |

ED50: Effective Dose for 50% inhibition; MIC: Minimum Inhibitory Concentration .

作用机制

Z-Leu-Leu-Tyr-alpha-keto aldehyde exerts its effects by inhibiting the chymotryptic-like activity of proteasomes. The alpha-keto aldehyde group forms a covalent bond with the active site of the proteasome, blocking its catalytic activity. This inhibition disrupts the proteasome’s ability to degrade ubiquitinated proteins, leading to the accumulation of these proteins within the cell .

Molecular Targets and Pathways:

Proteasome: The primary target of Z-Leu-Leu-Tyr-alpha-keto aldehyde is the proteasome, specifically its chymotryptic-like activity.

Ubiquitin-Proteasome Pathway: By inhibiting proteasome activity, the compound affects the ubiquitin-proteasome pathway, which is essential for protein turnover and regulation.

相似化合物的比较

Leupeptin: Another protease inhibitor that targets serine and cysteine proteases.

MG-132: A potent proteasome inhibitor with a similar mechanism of action.

Lactacystin: A natural product that inhibits proteasome activity.

Uniqueness: Z-Leu-Leu-Tyr-alpha-keto aldehyde is unique due to its specific inhibition of the chymotryptic-like activity of proteasomes. Its alpha-keto aldehyde group provides a distinct mechanism of action compared to other proteasome inhibitors .

生物活性

Z-Leu-Leu-Tyr-α-keto aldehyde (Z-LLY-α-keto aldehyde) is a synthetic compound recognized for its significant biological activities, particularly as an inhibitor of proteasome and various proteases. This article provides a comprehensive overview of its biological activity, supported by research findings, data tables, and case studies.

Overview of Z-Leu-Leu-Tyr-α-keto Aldehyde

Z-Leu-Leu-Tyr-α-keto aldehyde is a peptidyl glyoxal derivative with a molecular formula of and a molecular weight of 553.65 g/mol. It exhibits potent inhibitory effects on serine and cysteine proteases, particularly the chymotrypsin-like activity of the proteasome, with a Ki value estimated at approximately 3.0 nM .

The mechanism by which Z-Leu-Leu-Tyr-α-keto aldehyde exerts its effects primarily involves its interaction with the active sites of proteases. It acts as a substrate analogue, which allows it to bind effectively to the catalytic sites of these enzymes, thereby inhibiting their activity. Research has demonstrated that compounds with similar structures show varying degrees of potency against different proteases, suggesting that modifications in the peptide backbone can influence biological activity .

Proteasome Inhibition

Z-Leu-Leu-Tyr-α-keto aldehyde has been shown to inhibit the proteasome's chymotrypsin-like activity effectively. This inhibition is crucial for understanding protein catabolism pathways within cells. The compound's efficacy as an inhibitor can be summarized in the following table:

| Compound | Ki (nM) | Activity |

|---|---|---|

| Z-Leu-Leu-Tyr-α-keto aldehyde | 3.0 | Chymotrypsin-like activity inhibitor |

| Z-Leu-Leu-Leu-B(OH)₂ | 0.32 | Proteasome inhibitor |

| Z-Ile-Glu(OtBu)-Ala-Leu-CHO | 0.086 | Antitrypanosomal activity |

This table indicates that while Z-Leu-Leu-Tyr-α-keto aldehyde is potent, other compounds exhibit even greater inhibitory effects against the proteasome .

Antitrypanosomal Activity

In studies evaluating antitrypanosomal activities, Z-Leu-Leu-Tyr-α-keto aldehyde demonstrated significant effectiveness against Trypanosoma brucei, the causative agent of sleeping sickness. The effective doses (ED50) and minimum inhibitory concentrations (MIC) were measured alongside other proteasome inhibitors, revealing that Z-Leu-Leu-Tyr-COCHO had an ED50 comparable to established treatments like pentamidine isethionate .

| Compound | ED50 (nM) | MIC (nM) |

|---|---|---|

| Ac-Leu-Leu-Nle-CHO | 102 | >1 |

| Z-Leu-Leu-Tyr-COCHO | 4 | >1 |

| Z-Ile-Glu(OtBu)-Ala-Leu-CHO | 419 | 2500 |

Study on Apoptosis Induction

A critical study explored the induction of apoptosis in T. brucei cells treated with various proteasome inhibitors, including Z-Leu-Leu-Tyr-COCHO. The findings indicated that while these inhibitors could induce apoptosis in human HL-60 cells effectively, only a fraction of T. brucei cells exhibited similar apoptotic characteristics post-treatment. This suggests that while proteasome inhibition is a viable therapeutic strategy, additional mechanisms may also contribute to trypanocidal effects .

属性

IUPAC Name |

benzyl N-[(2S)-1-[[(2S)-1-[[(2S)-1-(4-hydroxyphenyl)-3,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H39N3O7/c1-19(2)14-25(28(37)31-24(27(36)17-34)16-21-10-12-23(35)13-11-21)32-29(38)26(15-20(3)4)33-30(39)40-18-22-8-6-5-7-9-22/h5-13,17,19-20,24-26,35H,14-16,18H2,1-4H3,(H,31,37)(H,32,38)(H,33,39)/t24-,25-,26-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKFKZFVHAUUKCW-GSDHBNRESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)C=O)NC(=O)C(CC(C)C)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)C=O)NC(=O)[C@H](CC(C)C)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H39N3O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

553.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。